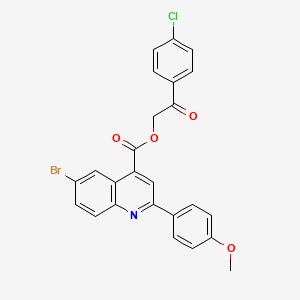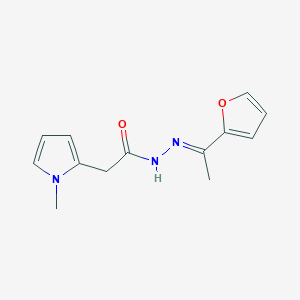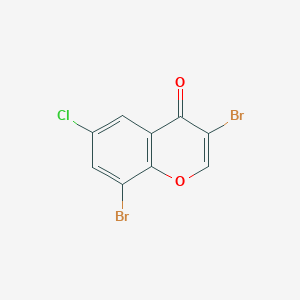
Biotin-dPEG(R)23-azide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Biotin-dPEG®23-azide is a compound that combines biotin, a vitamin essential for various metabolic processes, with a discrete polyethylene glycol (dPEG) spacer and an azide functional group. This compound is particularly useful in bioconjugation and labeling applications due to its water solubility and ability to undergo click chemistry reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Biotin-dPEG®23-azide typically involves the conjugation of biotin with a dPEG spacer, followed by the introduction of an azide group. The process begins with the activation of biotin, which is then reacted with a dPEG spacer under controlled conditions.
Industrial Production Methods
Industrial production of Biotin-dPEG®23-azide follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, and the final product is purified using techniques such as chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Biotin-dPEG®23-azide primarily undergoes click chemistry reactions, specifically copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are highly efficient and selective, making them ideal for bioconjugation applications .
Common Reagents and Conditions
CuAAC: Requires a copper(I) catalyst, typically copper sulfate and sodium ascorbate, in an aqueous or organic solvent.
Major Products Formed
The major products formed from these reactions are biotinylated molecules, which can be used for various labeling and detection applications. The dPEG spacer ensures that the biotin moiety is optimally positioned for binding to avidin or streptavidin .
Applications De Recherche Scientifique
Biotin-dPEG®23-azide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of bioconjugates and the study of molecular interactions.
Biology: Facilitates the labeling of biomolecules for imaging and detection.
Medicine: Employed in the development of diagnostic assays and targeted drug delivery systems.
Industry: Utilized in the production of biotinylated products for various applications
Mécanisme D'action
The mechanism of action of Biotin-dPEG®23-azide involves the formation of a stable triazole linkage through click chemistry reactions. This linkage allows for the precise attachment of biotin to target molecules, facilitating their detection and analysis. The dPEG spacer ensures that the biotin moiety is accessible for binding to avidin or streptavidin, enhancing the efficiency of biotinylation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Biotin-dPEG®11-azide
- Biotin-dPEG®24-TFP ester
- Biotin-PEG4-alkyne
Uniqueness
Biotin-dPEG®23-azide is unique due to its specific dPEG spacer length, which provides optimal spacing for biotinylation. This feature enhances the binding efficiency of biotin to avidin or streptavidin, making it superior to other biotinylation reagents with shorter or longer spacers .
Propriétés
Formule moléculaire |
C58H112N6O25S |
|---|---|
Poids moléculaire |
1325.6 g/mol |
Nom IUPAC |
N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide |
InChI |
InChI=1S/C58H112N6O25S/c59-64-61-6-8-68-10-12-70-14-16-72-18-20-74-22-24-76-26-28-78-30-32-80-34-36-82-38-40-84-42-44-86-46-48-88-50-52-89-51-49-87-47-45-85-43-41-83-39-37-81-35-33-79-31-29-77-27-25-75-23-21-73-19-17-71-15-13-69-11-9-67-7-5-60-56(65)4-2-1-3-55-57-54(53-90-55)62-58(66)63-57/h54-55,57H,1-53H2,(H,60,65)(H2,62,63,66) |
Clé InChI |
BXCVJZZLKSMPOQ-UHFFFAOYSA-N |
SMILES canonique |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])NC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-((E)-{[(2-chlorophenoxy)acetyl]hydrazono}methyl)-2-methoxyphenyl 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B12045155.png)

![9-fluoro-7-hydroxy-3-methyl-5-oxo-N-(3-pyridinylmethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B12045162.png)


![4-chlorophenyl 3,5-dimethyl-1-({1-[(4-methylphenyl)sulfonyl]-2-pyrrolidinyl}carbonyl)-1H-pyrazol-4-yl sulfide](/img/structure/B12045188.png)
![[4-[(E)-(ethylcarbamothioylhydrazinylidene)methyl]-2-methoxyphenyl] benzoate](/img/structure/B12045196.png)

![N-([1,1'-Biphenyl]-2-yl)-2-((4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B12045224.png)



